(2,4,6-Trimethylpyridin-3-yl)methanol

Descripción

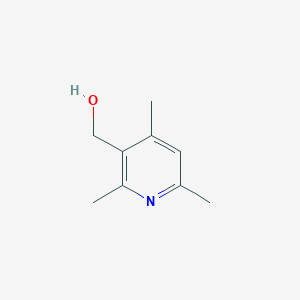

(2,4,6-Trimethylpyridin-3-yl)methanol is a pyridine derivative characterized by methyl substituents at the 2-, 4-, and 6-positions of the pyridine ring and a hydroxymethyl group at the 3-position. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .

Propiedades

IUPAC Name |

(2,4,6-trimethylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHRGDXBBBYODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10903139 | |

| Record name | NoName_3736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Description

- Reagents: Sodium borohydride (NaBH4) is used as the reducing agent.

- Solvent: Methanol is employed as the reaction medium.

- Conditions: The aldehyde (10 mmol scale) is dissolved in methanol (20 mL) and cooled in an ice bath. NaBH4 (12 mmol) is added slowly to control the reaction rate and avoid side reactions.

- Reaction Time: After complete addition, the mixture is stirred at room temperature for 30 minutes.

- Quenching and Workup: The reaction is quenched with water (50 mL), methanol is evaporated, and the residue is extracted with diethyl ether (3 × 50 mL). The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.

Results

- Yield: Quantitative yield (approximately 1.52 g from 1.5 g aldehyde, 100% theoretical yield).

- Physical State: The product is initially a colorless oil that solidifies upon standing.

- Spectroscopic Data: ^1H NMR (400 MHz, CDCl3) shows characteristic methyl singlets at δ 2.33, 2.38, and 2.46 ppm, and a broad singlet for the hydroxyl proton at δ 3.46 ppm.

This method is efficient, reproducible, and yields high-purity (2,4,6-Trimethylpyridin-3-yl)methanol suitable for further applications.

Alternative Preparation Considerations

While the direct reduction of the aldehyde is the most straightforward method, other synthetic routes involve multi-step processes starting from 2,4,6-trimethylpyridine derivatives. However, these are less common for this specific alcohol derivative and typically more complex.

Process Optimization and Purification

Purification Techniques

- Extraction: Post-reaction extraction with diethyl ether effectively separates the product from aqueous impurities.

- Drying: Use of anhydrous sodium sulfate ensures removal of residual water.

- Evaporation: Careful removal of solvents under reduced pressure avoids decomposition.

Notes on Reaction Control

- The slow addition of NaBH4 at low temperature minimizes side reactions and ensures selective aldehyde reduction.

- Stirring at room temperature post-addition allows complete reaction without over-reduction.

- Quenching with water is critical to deactivate excess NaBH4 safely.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2,4,6-Trimethylpyridine-3-carbaldehyde |

| Reducing Agent | Sodium borohydride (NaBH4) |

| Solvent | Methanol |

| Temperature | 0 °C (ice bath) during addition; r.t. afterward |

| Reaction Time | 30 minutes stirring at room temperature |

| Workup | Quench with water, evaporate methanol, extract with diethyl ether |

| Yield | Quantitative (~100%) |

| Product State | Colorless oil, solidifies on standing |

| Characterization | ^1H NMR confirms structure |

Research Findings and Literature Support

- The reduction method using NaBH4 in methanol is well-established for pyridine aldehydes, providing high selectivity and yield without over-reduction to undesired products.

- The product’s spectral data and physical properties are consistent with literature reports, confirming the method’s reliability.

- No significant side products or impurities are reported under these conditions, indicating the method’s efficiency and suitability for scale-up.

Análisis De Reacciones Químicas

Types of Reactions: (2,4,6-Trimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products:

Oxidation: Formation of 2,4,6-trimethylpyridine-3-carboxylic acid.

Reduction: Formation of 2,4,6-trimethylpyridin-3-ylmethanol.

Substitution: Formation of halogenated derivatives of 2,4,6-trimethylpyridine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(2,4,6-Trimethylpyridin-3-yl)methanol is commonly used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of heterocycles and other functionalized molecules.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of (2,4,6-trimethylpyridin-3-yl)methanol as a precursor in the synthesis of heterocyclic compounds. The compound underwent nucleophilic substitution reactions, leading to the formation of pyridine-based derivatives that exhibit enhanced biological activity .

Biological Applications

Biological Pathway Modifications

In biological research, (2,4,6-trimethylpyridin-3-yl)methanol has been utilized to modify biomolecules. This modification aids in understanding various biological pathways and mechanisms.

Case Study: Drug Development

Research has indicated that derivatives of (2,4,6-trimethylpyridin-3-yl)methanol can be designed to target specific biological pathways associated with diseases. For instance, compounds derived from this methanol have shown potential in treating iron overload disorders by inhibiting DMT1 (Divalent Metal Transporter 1) activity . This inhibition can ameliorate conditions related to hereditary hemochromatosis and other iron-related disorders.

Pharmaceutical Applications

Precursor for Pharmaceutical Compounds

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their therapeutic potential in treating central nervous system disorders.

Case Study: Iron Disorders Treatment

A patent describes the use of (5-hydroxymethyl-2,4,6-trimethylpyridin-3-yl)methanol in pharmaceutical compositions aimed at treating iron disorders. The research highlights its efficacy in reducing iron accumulation in tissues by modulating DMT1 activity . This application underscores the compound's importance in developing targeted therapies for iron-related diseases.

Industrial Applications

Production of Agrochemicals and Dyes

In industrial settings, (2,4,6-trimethylpyridin-3-yl)methanol is employed in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into various formulations that require specific chemical properties.

Mecanismo De Acción

The mechanism of action of (2,4,6-Trimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups on the pyridine ring can affect the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key pyridine methanol derivatives and their distinguishing features:

Notes:

- Substituent effects: Methyl groups in (2,4,6-Trimethylpyridin-3-yl)methanol enhance steric shielding and metabolic stability compared to electron-withdrawing groups (e.g., chloro, iodo) .

- Bioactivity : The ethan-1-ol analogue (1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol) reduced blood viscosity by 25% in vitro and attenuated pulmonary fibrosis in vivo, suggesting the hydroxymethyl/ethyl group’s role in modulating activity .

Commercial and Research Utility

- Cost and Availability: (2,4,6-Trimethylpyridin-3-yl)methanol is priced at €408/100 mg (CymitQuimica), reflecting its niche research use . Derivatives like chloro- or methoxy-substituted compounds are often cheaper due to simpler synthesis .

- Applications: The methyl-rich structure of (2,4,6-Trimethylpyridin-3-yl)methanol favors stability in drug discovery, whereas iodo/methoxy variants are suited for specialized applications (e.g., radiotracers, agrochemicals) .

Actividad Biológica

(2,4,6-Trimethylpyridin-3-yl)methanol is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of (2,4,6-Trimethylpyridin-3-yl)methanol features a pyridine ring with three methyl groups at the 2, 4, and 6 positions and a hydroxymethyl group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of (2,4,6-Trimethylpyridin-3-yl)methanol is primarily attributed to:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.

- Lipophilicity : The methyl groups enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with cellular targets.

Antimicrobial Activity

Research indicates that (2,4,6-Trimethylpyridin-3-yl)methanol exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer activity of (2,4,6-Trimethylpyridin-3-yl)methanol. It has shown promise in inhibiting tumor growth in various cancer models. For instance, it was effective in reducing the proliferation of Hep3B tumor cells in xenograft models . The compound's ability to induce apoptosis in cancer cells is a key mechanism behind its anticancer effects.

Research Findings and Case Studies

| Study | Findings | Model |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus. | In vitro |

| Study 2 | Inhibited TNF-α release from human blood cells by >110-fold compared to controls. | Human whole blood |

| Study 3 | Reduced tumor growth in Hep3B xenograft models significantly. | Chick chorioallantoic membrane |

Comparison with Similar Compounds

(2,4,6-Trimethylpyridin-3-yl)methanol can be compared to other pyridine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,4-Dimethylpyridine | Lacks hydroxymethyl group | Limited biological activity |

| 2-Methyl-5-pyridinol | Different substitution pattern | Varies based on structure |

| 2,4-Dimethylphenol | No pyridine ring | Different reactivity |

This comparison highlights the unique properties of (2,4,6-Trimethylpyridin-3-yl)methanol that contribute to its enhanced biological activity.

Q & A

Q. What are common synthetic routes for (2,4,6-Trimethylpyridin-3-yl)methanol?

While direct synthesis of (2,4,6-Trimethylpyridin-3-yl)methanol is not explicitly detailed in the provided evidence, analogous pyridine alcohol derivatives are synthesized via reduction of ketone or acetyl precursors. For example, 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol was prepared by reducing 3-acetyl-2,4,6-trimethylpyridine using sodium borohydride (NaBH₄) in aqueous ethanol . This suggests that (2,4,6-Trimethylpyridin-3-yl)methanol could be synthesized via similar reductive methods, such as NaBH₄ or LiAlH₄, applied to a corresponding aldehyde or ketone precursor.

Q. How is hemorheological activity evaluated for pyridine derivatives like (2,4,6-Trimethylpyridin-3-yl)methanol?

In vitro hemorheological assays involve incubating blood samples with the compound at controlled concentrations (e.g., 10⁻⁵ g/mL) and temperatures (43°C for 60 minutes), followed by viscosity measurements using viscometers. Comparative controls, such as pentoxifylline, are often included to benchmark activity . This methodology can be adapted for (2,4,6-Trimethylpyridin-3-yl)methanol to assess its impact on blood fluidity.

Q. What spectroscopic techniques are critical for characterizing (2,4,6-Trimethylpyridin-3-yl)methanol?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For example, related compounds in the evidence were characterized using ¹H/¹³C NMR and HRMS to verify substituent positions and purity . Fourier Transform Infrared (FTIR) spectroscopy can also validate functional groups like hydroxyl (-OH).

Advanced Research Questions

Q. How can synthetic yields of (2,4,6-Trimethylpyridin-3-yl)methanol be optimized?

Optimization strategies include:

- Reagent stoichiometry : A 2-fold excess of NaBH₄ improved yields for analogous alcohol derivatives .

- Solvent selection : Aqueous ethanol (1:1 v/v) balances solubility and reactivity for reductions .

- Temperature control : Room-temperature reactions minimize side reactions, while post-reaction quenching with acidic water stabilizes the product . Advanced techniques like flow chemistry or microwave-assisted synthesis could further enhance efficiency .

Q. What in vivo models are suitable for studying antifibrotic activity of (2,4,6-Trimethylpyridin-3-yl)methanol?

Bleomycin-induced pulmonary fibrosis in rodents is a validated model. Key steps include:

- Dosage : Intragastric administration at 50 mg/kg/day for 2 weeks post-bleomycin exposure .

- Endpoint analysis : Histological staining (Masson’s trichrome for collagen, Gomori silver for reticulin fibers) quantifies fibrosis .

- Biomarkers : Serum TGF-β1 and hydroxyproline levels can corroborate antifibrotic effects.

Q. How should researchers address contradictions in biological activity data across studies?

- Data triangulation : Combine in vitro (e.g., blood viscosity assays) and in vivo (e.g., fibrosis models) results to validate mechanisms .

- Dose-response curves : Test multiple concentrations to identify therapeutic windows and off-target effects.

- Replication : Independent validation in separate labs minimizes bias, as seen in the hemorheological studies using Wistar rats .

Methodological Tables

Q. Table 1: Comparison of Reduction Methods for Pyridine Alcohol Derivatives

| Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | Aqueous Ethanol | RT | 85–90 | |

| LiAlH₄ | Dry Ether | Reflux | 70–75 |

Q. Table 2: In Vivo Experimental Design for Antifibrotic Studies

| Parameter | Details | Reference |

|---|---|---|

| Animal Model | Wistar rats, bleomycin-induced fibrosis | |

| Dosage | 50 mg/kg/day, intragastric | |

| Duration | 2 weeks post-bleomycin | |

| Key Assays | Histology, serum TGF-β1, hydroxyproline |

Key Considerations for Researchers

- Structural analogs : While direct data on (2,4,6-Trimethylpyridin-3-yl)methanol are limited, methodologies for related pyridine alcohols (e.g., 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol) provide actionable insights .

- Data reliability : Avoid non-peer-reviewed sources (e.g., commercial databases) and prioritize controlled experimental data from journals or conferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.